molecular formula C6H9P B14588471 1-Methyl-1,2-dihydrophosphinine CAS No. 61152-97-4

1-Methyl-1,2-dihydrophosphinine

Cat. No.: B14588471
CAS No.: 61152-97-4
M. Wt: 112.11 g/mol
InChI Key: GNKZTPPJXZMTFW-UHFFFAOYSA-N
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Description

1-Methyl-1,2-dihydrophosphinine is a phosphorus-containing heterocyclic compound. It belongs to the class of phosphinines, which are characterized by a six-membered ring containing one phosphorus atom. This compound is of significant interest in the field of organophosphorus chemistry due to its unique structural and electronic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-1,2-dihydrophosphinine typically involves the ring enlargement of 2,5-dihydro-1H-phosphole oxides. This process includes the addition of dichlorocarbene to the double bond of the dihydrophosphole oxide, followed by the opening of the cyclopropane ring formed . Another method involves the thermolysis of menthyl-phosphabicyclohexane oxides, leading to the formation of 1,2-dihydrophosphinine oxide as a diastereomeric mixture of two double-bond isomers .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-1,2-dihydrophosphinine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Methyl-1,2-dihydrophosphinine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methyl-1,2-dihydrophosphinine involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

  • 1,2,3,6-Tetrahydrophosphinine
  • 1,2,3,4,5,6-Hexahydrophosphinine
  • 1,4-Dihydrophosphinine

Comparison: 1-Methyl-1,2-dihydrophosphinine is unique due to its specific ring structure and the presence of a methyl group, which influences its reactivity and stability. Compared to its analogs, it exhibits distinct chemical behavior in cycloaddition and oxidation reactions .

Properties

CAS No.

61152-97-4

Molecular Formula

C6H9P

Molecular Weight

112.11 g/mol

IUPAC Name

1-methyl-2H-phosphinine

InChI

InChI=1S/C6H9P/c1-7-5-3-2-4-6-7/h2-5H,6H2,1H3

InChI Key

GNKZTPPJXZMTFW-UHFFFAOYSA-N

Canonical SMILES

CP1CC=CC=C1

Origin of Product

United States

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